Soyasaponin Aa

Description

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,10R,12aS,14aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H100O31/c1-25(68)85-33-23-84-56(50(87-27(3)70)46(33)86-26(2)69)91-45-30(71)22-83-54(44(45)79)95-52-51(80)59(4,5)19-29-28-11-12-35-61(7)15-14-36(62(8,24-67)34(61)13-16-64(35,10)63(28,9)18-17-60(29,52)6)90-58-49(42(77)41(76)47(92-58)53(81)82)94-57-48(40(75)38(73)32(21-66)89-57)93-55-43(78)39(74)37(72)31(20-65)88-55/h11,29-52,54-58,65-67,71-80H,12-24H2,1-10H3,(H,81,82)/t29-,30-,31+,32+,33+,34+,35+,36-,37+,38-,39-,40-,41-,42-,43+,44+,45-,46-,47-,48+,49+,50+,51-,52+,54-,55-,56-,57-,58+,60+,61-,62+,63+,64+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGJRGWLUHSDLW-HCOXMXEYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2C(COC(C2O)OC3C(C(CC4C3(CCC5(C4=CCC6C5(CCC7C6(CCC(C7(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)(C)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@H]2[C@H](CO[C@H]([C@@H]2O)O[C@@H]3[C@@H](C(C[C@@H]4[C@]3(CC[C@@]5(C4=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(CC[C@@H]([C@]7(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)C)C)(C)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H100O31 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317435 | |

| Record name | Soyasaponin Aa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117230-33-8 | |

| Record name | Soyasaponin Aa | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117230-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Soyasaponin Aa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Soyasaponin Aa

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for this compound. The information is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical Structure and Physicochemical Properties

This compound is a triterpenoid saponin belonging to the group A soyasaponins, which are characterized as bidesmosidic glycosides of soyasapogenol A.[1][2] The terminal sugar of the oligosaccharide chain attached to the C-22 position of the aglycone is acetylated.[1]

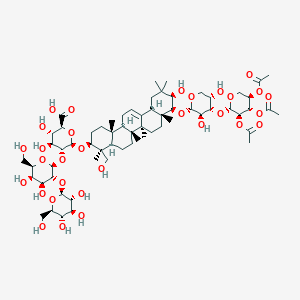

The chemical structure of this compound is presented below:

Synonyms: Acetylsoyasaponin A4[1][3] CAS Number: 117230-33-8[3]

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C64H100O31 | [3] |

| Molecular Weight | 1365.46 g/mol | [3][4] |

| Melting Point | 255 - 258 °C | [3] |

| Physical Description | Solid | [3] |

| Solubility | Soluble in DMSO | [4] |

| XLogP3-AA | -0.6 | [3] |

| Hydrogen Bond Donor Count | 13 | [3] |

| Hydrogen Bond Acceptor Count | 31 | [3] |

Biological Activities and Signaling Pathways

This compound, along with other soyasaponins, exhibits a range of biological activities, including anti-inflammatory, anti-obesity, and antioxidant effects.[4][5][6] The physiological effects of soyasaponins are often structure-specific.[7]

Anti-Obesity Effects

This compound has been shown to exert an anti-obesity effect in 3T3-L1 adipocytes.[4] It can significantly inhibit adipocyte differentiation and the expression of various adipogenic marker genes.[8] This effect is achieved through the downregulation of the adipogenesis-related transcription factors PPARγ (peroxisome proliferator-activated receptor γ) and C/EBPα.[4][8]

Anti-Inflammatory Properties

Soyasaponins, as a group, have demonstrated anti-inflammatory bioactivities both in vivo and in vitro.[5] The molecular mechanisms underlying these activities are associated with the inhibitory modulation of several key signaling pathways, including:

-

Nuclear factor kappa B (NF-κB)[5]

-

Phosphoinositide 3-kinase/protein kinase B (PI3K/Akt)[5]

-

Mitogen-activated protein kinases (MAPKs)[5]

Soyasaponins can reduce inflammation by downregulating MyD88 expression and suppressing the recruitment of Toll-like receptor 4 (TLR4) and MyD88 into lipid rafts.[5]

Caption: Soyasaponin anti-inflammatory signaling pathway.

Antioxidant Activity

Soyasaponins have been reported to possess antioxidant properties.[6][9] They can scavenge free radicals, as demonstrated in DPPH (1,1′-diphenyl-2-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)) radical scavenging assays.[9] Furthermore, soyasaponins may enhance endogenous antioxidant defenses to mitigate oxidative stress.[7]

Experimental Protocols

Isolation and Purification of this compound

The isolation of individual soyasaponins is a complex process due to the presence of various structurally similar compounds, such as other soyasaponins and isoflavones.[10][11] A general workflow involves extraction, fractionation, and purification.[10][12][13]

Caption: General workflow for this compound isolation.

Detailed Methodology for Isolation and Purification:

An effective method for isolating various soyasaponins, including this compound, from soy hypocotyls has been described.[11]

-

Extraction:

-

Fractionation to Separate Isoflavones and Soyasaponins:

-

Purification of Individual Soyasaponins by Preparative HPLC:

Biological Evaluation Protocols

Cell Proliferation Assay (MTT Assay):

This assay is used to assess the effect of this compound on the proliferation of cell lines (e.g., Hepa1c1c7 mouse hepatocarcinoma cells, 3T3-L1 adipocytes).[4][9]

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Treatment: The cells are then treated with various concentrations of this compound (e.g., 0.1 to 100 µg/mL) and incubated for specific time periods (e.g., 24 and 48 hours).[9]

-

MTT Addition: After incubation, a solution of MTT (methylthiazolyldiphenyl-tetrazolium bromide) is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The cell viability is expressed as a percentage relative to the control (untreated) cells.[9]

DPPH Radical Scavenging Activity Assay:

This protocol measures the antioxidant capacity of this compound.[9]

-

Preparation of Reagents: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Reaction Mixture: Various concentrations of this compound are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength. The decrease in absorbance indicates the radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated relative to a control. Ascorbic acid or α-tocopherol can be used as positive controls.[9]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Soyasaponin Ag inhibits α-MSH-induced melanogenesis in B16F10 melanoma cells via the downregulation of TRP-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C64H100O31 | CID 14186205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. Soyasaponins reduce inflammation by downregulating MyD88 expression and suppressing the recruitments of TLR4 and MyD88 into lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Soyasaponin Ab | CAS:118194-13-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. Antioxidant and Quinone Reductase Activity of Soyasaponins in Hepa1c1c7 Mouse Hepatocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical and Biological Characterization of Oleanane Triterpenoids from Soy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

In Vitro Biological Activity of Soyasaponin Aa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activities of Soyasaponin Aa, a triterpenoid saponin found in soybeans. This document summarizes key findings on its anti-inflammatory and anti-cancer properties, details the underlying molecular mechanisms, and offers comprehensive protocols for relevant in vitro assays.

Introduction to this compound

Soyasaponins are a diverse group of oleanane triterpenoids naturally occurring in soybeans (Glycine max) and other legumes.[1][2] They are categorized into different groups based on the structure of their aglycone core.[3] this compound, also referred to as Soyasaponin I, belongs to the group B soyasaponins and has been a subject of interest for its potential health benefits, including anti-inflammatory, anti-carcinogenic, and antioxidant activities.[1][3] This guide focuses on the biological activities of this compound demonstrated through in vitro studies.

Anti-inflammatory Activity of this compound

This compound has demonstrated significant anti-inflammatory effects in various in vitro models, primarily in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.[4][5] Its mechanism of action involves the suppression of key inflammatory mediators and signaling pathways.

Key Findings:

-

Inhibition of Nitric Oxide (NO) Production: this compound dose-dependently inhibits the production of nitric oxide (NO) in LPS-activated macrophages.[4][5]

-

Downregulation of Pro-inflammatory Enzymes: It suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes crucial for the inflammatory response.[4][5]

-

Reduction of Pro-inflammatory Cytokines: this compound has been shown to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[1][4]

-

Modulation of Signaling Pathways: The anti-inflammatory effects of this compound are mediated through the downregulation of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[4][6]

Quantitative Data on Anti-inflammatory Activity

| Cell Line | Treatment | Concentration | Effect | Reference |

| RAW 264.7 Macrophages | This compound + LPS (0.1 µg/mL) | 30-300 µM | Inhibition of NO production | [4] |

| RAW 264.7 Macrophages | This compound + LPS | 100 µg/mL | Inhibition of NO production | [4] |

| RAW 264.7 Macrophages | This compound + LPS | 25-200 µg/mL | Dose-dependent inhibition of NO and TNF-α production | [5] |

Anti-cancer Activity of this compound

This compound exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its potential as an anti-cancer agent is attributed to its ability to modulate cell cycle progression and induce programmed cell death.

Key Findings:

-

Inhibition of Cell Proliferation: this compound has been shown to inhibit the growth of cancer cells, including human hepatocarcinoma (Hep-G2) cells.[7]

-

Induction of Apoptosis: It induces apoptosis in cancer cells, as evidenced by an increase in the sub-G1 cell population, activation of caspases, and DNA fragmentation (TUNEL assay).[7] An extract containing primarily soyasaponins I (Aa) and III was found to induce apoptosis in Hep-G2 cells.[7]

-

Modulation of Cell Adhesion and Migration: In some cancer cell lines, such as the highly metastatic MDA-MB-231 breast cancer cells, Soyasaponin I has been found to significantly decrease cell migration.[1]

Quantitative Data on Anti-cancer Activity

| Cell Line | Treatment | Concentration | Effect | Reference |

| Hep-G2 | Soyasaponin I and III extract | LC50: 0.389 +/- 0.02 mg/mL | Growth inhibition | [7] |

| Hep-G2 | Soyasaponin I and III extract (72h) | Not specified | 40.45 +/- 4.95% apoptotic cells (TUNEL assay) | [7] |

| Hep-G2 | Soyasaponin I and III extract (48h) | Not specified | 6.97 +/- 0.14% mid-apoptotic and 12.87 +/- 0.81% late apoptotic cells (multi-caspase assay) | [7] |

| HT-29 Colon Cancer Cells | Soyasaponin I | 0-50 ppm | No significant effect on cell growth | [2][8] |

Signaling Pathways Modulated by this compound

The biological activities of this compound are underpinned by its interaction with key intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In LPS-stimulated macrophages, this compound inhibits NF-κB activation by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[3][9] This leads to the downregulation of NF-κB target genes, including iNOS, COX-2, and pro-inflammatory cytokines.[5]

MAPK Signaling Pathway

The MAPK pathway, including p38 and JNK, is also implicated in the inflammatory response. Soyasaponin I-αa has been shown to inhibit the phosphorylation of p38 and JNK in LPS-stimulated macrophages, further contributing to its anti-inflammatory effects.[4]

Experimental Protocols

This section provides detailed protocols for key in vitro assays used to evaluate the biological activity of this compound.

Experimental Workflow

The general workflow for investigating the in vitro biological activity of this compound is depicted below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Materials:

-

96-well plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete medium and incubate overnight.[11]

-

Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[12]

-

Carefully remove the medium.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

Apoptosis (Annexin V/PI) Assay by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

Materials:

-

6-well plates or culture tubes

-

This compound stock solution

-

Annexin V-FITC/PI apoptosis detection kit

-

1X Binding Buffer[13]

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound for the desired time.

-

Collect both adherent and floating cells by trypsinization and centrifugation.[14]

-

Wash the cells twice with cold PBS.[14]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[13]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

-

Add 400 µL of 1X Binding Buffer to each tube.[13]

-

Analyze the cells by flow cytometry within one hour.[13]

Western Blotting for Signaling Protein Analysis

This technique is used to detect specific proteins in a cell lysate to analyze the effect of this compound on signaling pathways.[16][17]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[16]

-

Primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-p-p38, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Treat cells with this compound and/or LPS for the specified time.

-

Lyse the cells in lysis buffer on ice.[16]

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein (20-50 µg) by boiling in Laemmli sample buffer.[17][18]

-

Separate the proteins by SDS-PAGE.[17]

-

Transfer the separated proteins to a membrane.[17]

-

Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[18]

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[16]

-

Wash the membrane three times with TBST for 5-10 minutes each.[18]

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Wash the membrane again as in step 9.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.[18]

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.[20][21]

Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter plasmid[20]

-

96-well opaque plates

-

This compound stock solution

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the transfected cells in a 96-well opaque plate.[22]

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α).

-

Incubate for the optimal duration for luciferase expression (typically 6-24 hours).[23]

-

Lyse the cells according to the luciferase assay kit manufacturer's instructions.[21]

-

Add the luciferase substrate to the cell lysate.[21]

-

Immediately measure the luminescence using a luminometer.[21]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. scienceopen.com [scienceopen.com]

- 4. Anti-inflammatory effects of soyasapogenol I-αa via downregulation of the MAPK signaling pathway in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effect of soyasaponins through suppressing nitric oxide production in LPS-stimulated RAW 264.7 cells by attenuation of NF-κB-mediated nitric oxide synthase expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Soyasaponins reduce inflammation by downregulating MyD88 expression and suppressing the recruitments of TLR4 and MyD88 into lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Group B oleanane triterpenoid extract containing soyasaponins I and III from soy flour induces apoptosis in Hep-G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Soyasaponins Can Blunt Inflammation by Inhibiting the Reactive Oxygen Species-Mediated Activation of PI3K/Akt/NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 14. scispace.com [scispace.com]

- 15. Apoptosis Protocols | USF Health [health.usf.edu]

- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 17. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 18. Western Blot Protocol | Proteintech Group [ptglab.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 21. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bowdish.ca [bowdish.ca]

- 23. indigobiosciences.com [indigobiosciences.com]

A Technical Guide to the Natural Sources and Isolation of Soyasaponin Aa

This technical guide provides an in-depth overview of the natural sources, isolation, and purification of Soyasaponin Aa, a bioactive triterpenoid glycoside. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data and detailed experimental protocols.

Natural Sources of this compound

This compound is a member of the group A soyasaponins, which are predominantly found in soybeans (Glycine max)[1][2]. The concentration of soyasaponins, including this compound, varies significantly depending on the part of the soybean, the variety, cultivation conditions, and processing methods[1][3].

The soybean hypocotyl, also known as the soy germ, is the most concentrated source of group A soyasaponins[1][4]. While the cotyledons contain a significant amount of the total saponins in the whole bean, the germ has a much higher concentration of group A soyasaponins specifically[1]. The hulls contain negligible amounts of saponins[1].

Table 1: Distribution and Concentration of Soyasaponins in Soybeans and Soy Products

| Source Material | Saponin Group/Compound | Concentration Range | Reference |

| Whole Soybeans | Total Saponins | 0.6% - 6.5% (dry weight) | [1] |

| Whole Soybeans | Group A Soyasaponins | Approx. 20% or less of total saponins | [1] |

| Soy Hypocotyl (Germ) | Total Saponins | Enriched source, particularly Group A | [1][4] |

| Soy Cotyledon | Group B Soyasaponins | Nearly equally distributed with germ | [1] |

| Soy Hulls | Total Saponins | Minimal amounts | [1] |

| Toasted Soy Hypocotyls | Group B Soyasaponins | 114.02 µmol/g | [5] |

| Soybean Flour | Group B Soyasaponins | 0.20 - 114.02 µmol/g | [5] |

| Tofu | Group B Soyasaponins | 0.47 µmol/g | [6] |

| Soy Milk | Group B Soyasaponins | 0.47 µmol/g | [6] |

Isolation and Purification of this compound

The isolation of this compound is a multi-step process that involves extraction from the raw material, fractionation to separate different classes of compounds, and finally, purification of the individual saponin. The presence of other soyasaponins and isoflavones, which can have similar polarities, presents a significant challenge in the purification process[2][7].

General Workflow for this compound Isolation

The following diagram illustrates a general workflow for the isolation and purification of this compound from soy hypocotyls.

Detailed Experimental Protocols

-

Milling and Defatting: Soy hypocotyls are milled into a fine powder (e.g., 40 mesh)[8]. The powder is then defatted overnight using a Soxhlet apparatus with hexane to remove lipids[1].

-

Extraction: The defatted powder is extracted with an aqueous alcoholic solvent. A common method is stirring with 70% aqueous ethanol for several hours at room temperature[3]. Alternatively, methanol can be used[2]. The mixture is then filtered, and the solvent is evaporated under reduced pressure at a temperature below 30°C to obtain the crude extract[3].

The crude extract contains a mixture of soyasaponins, isoflavones, and other compounds. Fractionation is necessary to separate these groups.

-

Gel Filtration Chromatography (Sephadex LH-20):

-

Stationary Phase: Sephadex LH-20 column[8].

-

Mobile Phase (Elution): Methanol[8].

-

Flow Rate: 3.0 mL/min[8].

-

Sample Loading: Approximately 60 mg of crude extract[8].

-

Outcome: This step effectively separates the isoflavones from the soyasaponin complexes. The yield of the soyasaponin complex is reported to be around 20.5 mg from 60 mg of crude extract[8].

-

-

High-Speed Countercurrent Chromatography (HSCCC):

-

Two-Phase Solvent System: n-butanol-acetic acid (5.0%, v/v) as the stationary phase and water as the mobile phase[4][8].

-

Flow Rate: 3.0 mL/min[8].

-

Sample Loading: 100 mg of crude extract[8].

-

Outcome: HSCCC also provides good separation of isoflavones and soyasaponins, with a reported yield of 22.3 mg of soyasaponin complexes from 100 mg of crude extract[8].

-

The final step to isolate individual soyasaponins, including this compound, is preparative High-Performance Liquid Chromatography (Prep-HPLC).

-

Column: A reversed-phase column such as an RP-18 is typically used[3][8].

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid like trifluoroacetic acid (e.g., 40:59.95:0.05 acetonitrile/water/trifluoroacetic acid)[3].

-

Detection: UV detection at a low wavelength (e.g., 205 nm or 210 nm) is common as soyasaponins lack a strong chromophore[1][3].

-

Outcome: This method allows for the separation and collection of individual soyasaponin fractions. A study reported obtaining this compound with a yield of 2.68% and a purity of over 99% from the soyasaponin complex fraction[8].

Table 2: Yield and Purity of this compound and Related Compounds from Soy Hypocotyls

| Isolation Step | Compound/Fraction | Yield | Purity | Reference |

| Gel Filtration (Sephadex LH-20) | Soyasaponin Complex | 20.5 mg (from 60 mg crude extract) | Not specified | [8] |

| HSCCC | Soyasaponin Complex | 22.3 mg (from 100 mg crude extract) | Not specified | [8] |

| Preparative HPLC (from complex) | This compound | 2.68% | >99% | [8] |

| Preparative HPLC (from complex) | Soyasaponin Ab | 18.53% | >98% | [8] |

| Preparative HPLC (from complex) | Soyasaponin Bb | 3.45% | >98% | [8] |

Biological Activity and Signaling Pathways

Soyasaponins, including group A saponins, have been reported to exhibit various biological activities, such as antioxidant and anti-inflammatory effects[9][10]. These effects are often mediated through the modulation of cellular signaling pathways. For instance, Soyasaponin Ab, a closely related group A saponin, has been shown to activate the Nrf2/ARE signaling pathway, which is crucial for cellular defense against oxidative stress[9].

Nrf2/ARE Antioxidant Signaling Pathway

The following diagram illustrates the activation of the Nrf2/ARE pathway, which can be influenced by soyasaponins.

Mechanistically, soyasaponins can facilitate the dissociation of Nrf2 from its inhibitor Keap1 in the cytoplasm. The released Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes. This leads to the increased expression of protective enzymes like superoxide dismutase (SOD) and glutathione (GSH), thereby enhancing the cell's ability to combat oxidative stress[9][10].

This guide provides a comprehensive technical overview for the isolation and study of this compound, forming a basis for further research and development in the fields of natural product chemistry and pharmacology.

References

- 1. ars.usda.gov [ars.usda.gov]

- 2. Chemical and Biological Characterization of Oleanane Triterpenoids from Soy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace [dr.lib.iastate.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. DSpace [dr.lib.iastate.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Soyasaponins Can Blunt Inflammation by Inhibiting the Reactive Oxygen Species-Mediated Activation of PI3K/Akt/NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Historical Context of Soyasaponin Aa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, historical context, and key experimental protocols related to Soyasaponin Aa, a triterpenoid saponin found in soybeans (Glycine max). This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Historical Context of Saponin Research

The study of saponins, a diverse group of glycosides, has a rich history rooted in their characteristic foaming properties when agitated in water, a phenomenon that gave them their name from the Latin word sapo, meaning soap. For centuries, plants containing saponins were used as natural detergents. While the biological activities of saponin-rich plant extracts were recognized in traditional medicine, the structural elucidation of these complex molecules remained a significant challenge for early chemists.

Prior to the 1930s, a comprehensive understanding of saponin structures was elusive due to the limitations of analytical techniques. The development of chromatographic methods and later, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), revolutionized the field, enabling the isolation and detailed characterization of numerous saponins.

Discovery of this compound

The pioneering work on the structural elucidation of soyasaponins was conducted by Professor Itsuo Kitagawa and his research group in Japan during the 1980s. Their systematic investigation of the saponin constituents of soybeans led to the isolation and characterization of a series of triterpenoid glycosides, which they classified into different groups based on their aglycone structures.

This compound belongs to the "Group A" soyasaponins, which are characterized by the aglycone soyasapogenol A. Specifically, this compound is the acetylated form of Soyasaponin A4. The initial characterization of these compounds was detailed in a series of papers by Kitagawa's group, where they meticulously employed chemical degradation and spectroscopic analysis to determine the intricate structures of these molecules.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C68H108O29 | [1] |

| Molecular Weight | 1365.5 g/mol | [2] |

| Aglycone | Soyasapogenol A | [3] |

| Glycosylation | Bidesmosidic (sugar chains at C-3 and C-22) | [4] |

Experimental Protocols

Historical Methods for Isolation and Structural Elucidation (circa 1980s)

The initial isolation and characterization of this compound and other group A soyasaponins by Kitagawa's group involved a multi-step process that was state-of-the-art for its time.

Experimental Workflow for Historical Isolation and Characterization

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Soyasaponins: the relationship between chemical structure and colon anticarcinogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Soyasaponin Ag inhibits α-MSH-induced melanogenesis in B16F10 melanoma cells via the downregulation of TRP-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Soyasaponins Can Blunt Inflammation by Inhibiting the Reactive Oxygen Species-Mediated Activation of PI3K/Akt/NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of Soyasaponin Aa

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the core physicochemical properties of Soyasaponin Aa, a bioactive triterpenoid saponin derived from soybeans. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows.

Physicochemical Properties of this compound

This compound is a complex glycoside with a triterpenoid aglycone core. Its chemical structure dictates its physical and biological properties. The following table summarizes its key physicochemical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₆₄H₁₀₀O₃₁ | [1][2][3][4][5] |

| Molecular Weight | 1365.46 g/mol | [2][3][4][6] |

| CAS Number | 117230-33-8 | [1][2][3][4] |

| Physical Description | Solid | [1][4] |

| Melting Point | 255 - 258 °C | [1] |

| Solubility | Soluble in DMSO.[6] A solubility-based separation method suggests solubility differences in methanol, aqueous borax solution, and 1-octanol.[7] | |

| Storage Temperature | 2 - 8°C | [2][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline protocols for the isolation, purification, and analytical quantification of this compound.

1. Isolation and Purification of this compound from Soy Hypocotyls

This protocol is a synthesized methodology based on established techniques for soyasaponin extraction and purification.[9][10][11][12]

Objective: To isolate and purify this compound from soy hypocotyls.

Materials and Equipment:

-

Soy hypocotyls

-

Methanol

-

n-Butanol

-

Acetic acid

-

Sephadex LH-20 resin

-

Gel filtration chromatography column

-

High-Performance Liquid Chromatography (HPLC) system (preparative)

-

C18 reverse-phase preparative HPLC column

-

Rotary evaporator

-

Freeze dryer

Methodology:

-

Extraction:

-

Grind dry soy hypocotyls into a fine powder.

-

Defat the powder by extraction with hexane.

-

Extract the defatted powder with 80% aqueous methanol at room temperature with constant agitation for 24 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation using Gel Filtration Chromatography:

-

Dissolve the crude extract in a minimal amount of methanol.

-

Load the dissolved extract onto a Sephadex LH-20 column pre-equilibrated with methanol.

-

Elute the column with methanol at a flow rate of 3.0 mL/min.

-

Collect fractions and monitor the elution profile using thin-layer chromatography (TLC) or a UV detector to separate isoflavones from the soyasaponin complexes.

-

-

Purification using Preparative HPLC:

-

Pool the soyasaponin-rich fractions from the gel filtration step and concentrate them.

-

Dissolve the concentrated soyasaponin complex in the mobile phase.

-

Inject the sample into a preparative HPLC system equipped with a C18 column.

-

Perform a gradient elution using a mobile phase of acetonitrile and water.

-

Monitor the eluent at 205 nm and collect the fraction corresponding to the retention time of this compound.

-

-

Final Purification and Characterization:

-

Combine the collected fractions containing this compound and remove the solvent using a rotary evaporator.

-

Freeze-dry the purified compound to obtain a solid powder.

-

Confirm the purity and identity of this compound using analytical HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14]

-

2. Analytical Quantification of this compound using HPLC

This protocol outlines a standard method for the quantitative analysis of this compound in a sample matrix.[9][15][16][17]

Objective: To accurately quantify the concentration of this compound in a prepared sample.

Materials and Equipment:

-

Purified this compound standard

-

Sample containing this compound

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

Analytical HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

-

C18 reverse-phase analytical HPLC column (e.g., 4.6 x 250 mm, 5 µm)

-

Syringe filters (0.45 µm)

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of the this compound standard in methanol at a concentration of 1 mg/mL.

-

Create a series of calibration standards by serially diluting the stock solution with the mobile phase to concentrations ranging from 0.05 to 1.0 mg/mL.

-

-

Sample Preparation:

-

Extract the sample using an appropriate solvent (e.g., 80% methanol).

-

Filter the extract through a 0.45 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Set up the HPLC system with a C18 analytical column.

-

Use a mobile phase consisting of a gradient of acetonitrile and water with 0.05% TFA. A typical gradient might be:

-

0-10 min: 20-40% acetonitrile

-

10-30 min: 40-60% acetonitrile

-

30-35 min: 60-80% acetonitrile

-

35-40 min: 80-20% acetonitrile (return to initial conditions)

-

-

Set the flow rate to 1.0 mL/min.

-

If using a UV detector, set the wavelength to 205 nm.[9] For an ELSD, optimize the drift tube temperature and nebulizer gas flow according to the manufacturer's instructions.

-

Inject a fixed volume (e.g., 20 µL) of each standard and sample.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Visualizations

Experimental Workflow for this compound Analysis

Proposed Signaling Pathway of this compound's Biological Activity

Soyasaponins have been shown to exert anti-obesity effects through the downregulation of Peroxisome Proliferator-Activated Receptor γ (PPARγ).[6] Additionally, soyasaponins can influence other signaling pathways, such as the ERK and PKA/CREB pathways, which are involved in various cellular processes.[18][19] The following diagram illustrates a potential mechanism of action.

References

- 1. This compound | C64H100O31 | CID 14186205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 117230-33-8 | FS65453 | Biosynth [biosynth.com]

- 3. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]

- 4. This compound phyproof® Reference Substance | 117230-33-8 [sigmaaldrich.com]

- 5. keyorganics.net [keyorganics.net]

- 6. glpbio.com [glpbio.com]

- 7. A Solubility-based Separation of Group B Soyasaponins from the Whole Soybean Flour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound phyproof Reference Substance 117230-33-8 [sigmaaldrich.com]

- 9. Chemical and Biological Characterization of Oleanane Triterpenoids from Soy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient protocol for isolation and purification of different soyasaponins from soy hypocotyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The isolation of soyasaponins by fractional precipitation, solid phase extraction, and low pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DSpace [dr.lib.iastate.edu]

- 14. researchgate.net [researchgate.net]

- 15. ars.usda.gov [ars.usda.gov]

- 16. researchgate.net [researchgate.net]

- 17. Use of a simplified HPLC-UV analysis for soyasaponin B determination: study of saponin and isoflavone variability in soybean cultivars and soy-based health food products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

The Intricate Mechanisms of Soyasaponin Aa: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the molecular mechanisms of Soyasaponin Aa. Soyasaponins, a class of triterpenoid glycosides found in soybeans, have garnered significant attention for their diverse biological activities, including anti-cancer and anti-inflammatory properties. This document summarizes the current understanding of this compound's mechanism of action, presents quantitative data from relevant studies, details experimental protocols, and provides visual representations of the key signaling pathways involved.

Core Anti-Cancer and Anti-Inflammatory Mechanisms

This compound and related soyasaponins exert their biological effects through the modulation of multiple cellular signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of inflammatory responses.

Anti-Cancer Effects

In the context of cancer, particularly triple-negative breast cancer (TNBC), Soyasaponin Ag (an isomer of Soyasaponin A) has been shown to inhibit tumor progression.[1][2] The primary mechanism involves the upregulation of Dual Specificity Phosphatase 6 (DUSP6) and subsequent inactivation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] This leads to decreased proliferation and increased apoptosis of cancer cells.[1] Studies on other cancer cell lines, such as HeLa and Hep-G2, have also demonstrated the ability of soyasaponin extracts to induce apoptosis and inhibit cell growth.[3][4]

Anti-Inflammatory Effects

The anti-inflammatory properties of soyasaponins are well-documented and are primarily mediated through the inhibition of pro-inflammatory signaling pathways. Soyasaponins A1, A2, and I have been shown to suppress the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[5][6] This effect is achieved by attenuating the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[5][6][7] Furthermore, soyasaponins can blunt inflammation by inhibiting the Reactive Oxygen Species (ROS)-mediated activation of the PI3K/Akt/NF-κB pathway.[8][9][10] They have also been shown to downregulate MyD88 expression and suppress the recruitment of Toll-like receptor 4 (TLR4) and MyD88 into lipid rafts, further inhibiting inflammatory signaling.[11]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of soyasaponins.

Table 1: Anti-proliferative and Cytotoxic Effects of Soyasaponins

| Soyasaponin/Extract | Cell Line | Assay | Effect | Concentration/Dose | Reference |

| Soyasaponin Ag | MDA-MB-468, MDA-MB-231 (TNBC) | CCK-8, Colony Formation | Inhibition of cell growth | 2 and 4 µM | [1] |

| Total Soyasaponin Extract | Hep-G2 | MTT | LC50: 0.6 mg/mL | 72 hours treatment | [3] |

| Total Soyasaponin Extract | HeLa | MTT | LC50: 0.4 mg/mL | 4 days treatment | [3] |

| Soyasapogenol A | Hep-G2 | MTT | LC50: 0.05 ± 0.01 mg/mL | - | [3] |

| Soyasapogenol B | Hep-G2 | MTT | LC50: 0.13 ± 0.01 mg/mL | - | [3] |

| Soyasaponin I and III Extract | Hep-G2 | MTT | LC50: 0.389 +/- 0.02 mg/mL | - | [4] |

| Soyasaponin | Hepa1c1c7 | MTT | 38% growth inhibition | 100 µg/mL (48h) | [12] |

Table 2: Effects of Soyasaponins on Protein Expression and Signaling

| Soyasaponin/Extract | Cell Line/Model | Target Protein/Pathway | Effect | Concentration/Dose | Reference |

| Soyasaponin Ag | MDA-MB-468, MDA-MB-231 (TNBC) | DUSP6 | Upregulation | 2 and 4 µM | [1] |

| Soyasaponin Ag | MDA-MB-468, MDA-MB-231 (TNBC) | MAPK1, MAPK14 | Downregulation | 2 and 4 µM | [1] |

| Soyasaponin Ag | MDA-MB-468, MDA-MB-231 (TNBC) | Bcl-2 | Downregulation | 2 and 4 µM | [1] |

| Soyasaponin Ag | MDA-MB-468, MDA-MB-231 (TNBC) | Bax | Upregulation | 2 and 4 µM | [1] |

| Group B Soyasaponins | HCT-15 (Colon Cancer) | Akt activity | Reduced by 50% | 25 and 100 ppm | [3][13] |

| Group B Soyasaponins | HCT-15 (Colon Cancer) | ERK1/2 activity | Increased by 60% | 25 and 100 ppm | [3][13] |

| Soyasaponins A1, A2, I | RAW 264.7 (Macrophages) | iNOS mRNA expression | Downregulation | 25-200 µg/mL | [5][6] |

| Soyasaponins A1, A2, I | RAW 264.7 (Macrophages) | NF-κB activity | Decreased | 25-200 µg/mL | [5][6] |

| Soyasaponins A1, A2, I | RAW 264.7 (Macrophages) | PI3K/Akt activation | Suppression | - | [8][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell proliferation and viability.

-

Cell Seeding: Plate cells (e.g., B16F10, MNT-1) in a 96-well plate and allow them to adhere overnight.[14]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-10 µM) for a specified duration (e.g., 72 hours).[14] A vehicle control (e.g., 0.5% ethanol) should be included.[14]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3 hours.[14]

-

Solubilization: Remove the medium and add an appropriate solvent (e.g., isopropanol) to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[14] Cell viability is calculated as a percentage of the control.

Western Blot Analysis

This protocol is used to determine the effect of this compound on the expression levels of specific proteins.

-

Cell Lysis:

-

Treat cells (e.g., B16F10) with desired concentrations of this compound for the specified time.[15]

-

Wash cells with ice-cold PBS.[16]

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.[15][16]

-

Centrifuge the lysates at high speed (e.g., 12,000g) at 4°C for 15 minutes to pellet cell debris.[16]

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[15][16]

-

Sample Preparation: Mix a specific amount of protein (e.g., 30 µg) with 4X SDS sample buffer and boil for 5-10 minutes.[16][17]

-

SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[17]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.[16][17]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[16][17]

-

Washing: Wash the membrane three times with TBST for 5 minutes each.[16][17]

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature.[16][17]

-

Washing: Repeat the washing step.

-

Detection: Add an ECL chemiluminescence detection reagent to the membrane and visualize the protein bands using an imaging system.[16][17]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

References

- 1. journals.viamedica.pl [journals.viamedica.pl]

- 2. Soyasaponin Ag inhibits triple-negative breast cancer progression via targeting the DUSP6/MAPK signaling | Huang | Folia Histochemica et Cytobiologica [journals.viamedica.pl]

- 3. Chemical and Biological Characterization of Oleanane Triterpenoids from Soy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Group B oleanane triterpenoid extract containing soyasaponins I and III from soy flour induces apoptosis in Hep-G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effect of soyasaponins through suppressing nitric oxide production in LPS-stimulated RAW 264.7 cells by attenuation of NF-κB-mediated nitric oxide synthase expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Soyasaponins Can Blunt Inflammation by Inhibiting the Reactive Oxygen Species-Mediated Activation of PI3K/Akt/NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. Soyasaponins can blunt inflammation by inhibiting the reactive oxygen species-mediated activation of PI3K/Akt/NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Soyasaponins reduce inflammation by downregulating MyD88 expression and suppressing the recruitments of TLR4 and MyD88 into lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidant and Quinone Reductase Activity of Soyasaponins in Hepa1c1c7 Mouse Hepatocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Soyasaponin-I Attenuates Melanogenesis through Activation of ERK and Suppression of PKA/CREB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Soyasaponin Ag inhibits α-MSH-induced melanogenesis in B16F10 melanoma cells via the downregulation of TRP-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. origene.com [origene.com]

- 17. sinobiological.com [sinobiological.com]

An In-depth Technical Guide to the Classification and Nomenclature of Soyasaponin Aa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the classification and nomenclature of Soyasaponin Aa, a bioactive triterpenoid saponin found in soybeans (Glycine max). This document delves into the structural nuances that define its classification, presents detailed experimental protocols for its isolation and analysis, and elucidates its known signaling pathways.

Classification and Nomenclature of Soyasaponins

Soyasaponins are a complex group of oleanane-type triterpenoid glycosides, which are broadly categorized based on the structure of their aglycone (sapogenol) moiety. The primary classification divides them into Group A, Group B, and Group E soyasaponins. This compound belongs to the Group A category.

Group A Soyasaponins: These are characterized by the soyasapogenol A aglycone. They are bidesmosidic, meaning they have two sugar chains attached at the C-3 and C-22 positions of the aglycone.[1] Group A soyasaponins can be further subdivided into acetylated and deacetylated forms. The nomenclature Aa, Ab, Ac, Ad, Ae, Af, Ag, and Ah is used to differentiate between the various glycosylation and acetylation patterns.

Group B Soyasaponins: These possess soyasapogenol B as the aglycone and are typically monodesmosidic, with a single sugar chain at the C-3 position.[1] They are further classified based on the presence or absence of a 2,3-dihydro-2,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) moiety at the C-22 position.

Group E Soyasaponins: These are derived from Group B soyasaponins through oxidation and are characterized by a ketone group at C-22 of the soyasapogenol B aglycone.

Nomenclature of this compound

This compound is a specific member of the Group A soyasaponins. Its systematic IUPAC name is 5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[9-[3,5-dihydroxy-4-(3,4,5-triacetyloxyoxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxyoxane-2-carboxylic acid.[2] It is also known by the synonym Acetylsoyasaponin A4.[2]

The following diagram illustrates the general classification of soyasaponins:

Data Presentation: Group A Soyasaponins

The table below summarizes the key quantitative data for the known Group A soyasaponins.

| Soyasaponin | Chemical Formula | Molecular Weight ( g/mol ) | Sugar Moieties at C-3 | Sugar Moieties at C-22 |

| Aa | C64H100O31 | 1365.5 | GlcUA-Gal-Glc | Ara-Xyl (acetylated) |

| Ab | C67H104O33 | 1437.5 | GlcUA-Gal-Glc | Ara-Glc (acetylated) |

| Ac | C67H104O32 | 1421.5 | GlcUA-Gal-Rha | Ara-Glc (acetylated) |

| Ad | C66H102O32 | 1406.6 | GlcUA-Gal-Rha | Ara-Xyl (acetylated) |

| Ae | C58H90O26 | 1203.3 | GlcUA-Gal-Glc | Ara-Xyl |

| Af | C61H94O28 | 1275.4 | GlcUA-Gal-Glc | Ara-Glc (acetylated) |

| Ag | C57H88O25 | 1173.3 | GlcUA-Gal-Rha | Ara-Xyl |

| Ah | C60H92O27 | 1245.4 | GlcUA-Gal-Rha | Ara-Glc |

GlcUA: Glucuronic acid, Gal: Galactose, Glc: Glucose, Rha: Rhamnose, Ara: Arabinose, Xyl: Xylose Data sourced from PubChem and other chemical databases.[3][4][5][6][7][8]

Experimental Protocols

Isolation and Purification of this compound from Soy Hypocotyls

This protocol is adapted from the method described by Zhang et al. (2012).[1]

1. Extraction:

-

Mill dried soy hypocotyls to a fine powder (40 mesh).

-

Defat the powder with hexane in a Soxhlet apparatus overnight.

-

Extract the defatted powder with 80% methanol at a 1:10 solid-to-solvent ratio with continuous stirring for 24 hours at room temperature.

-

Filter the extract and concentrate under reduced pressure to obtain the crude extract.

2. Fractionation by Column Chromatography:

-

Dissolve the crude extract in methanol.

-

Apply the solution to a Sephadex LH-20 column.

-

Elute with methanol at a flow rate of 3.0 mL/min to separate isoflavones from the soyasaponin fraction.

3. Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the soyasaponin fraction using a preparative C18 HPLC column.

-

Mobile Phase: A gradient of acetonitrile (A) and water (B).

-

Gradient: A linear gradient from 10% to 100% A over 90 minutes.

-

Detection: Evaporative Light Scattering Detector (ELSD).

-

Collect the fraction corresponding to the retention time of this compound.

4. Purity Analysis:

-

Analyze the purity of the collected fraction using analytical HPLC with the conditions described below.

Analytical HPLC Method for this compound

- Chromatographic System: High-Performance Liquid Chromatography system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD). - Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). - Mobile Phase: A gradient of acetonitrile and 0.25% acetic acid in water. - Flow Rate: 0.3 mL/min. - Detection: UV at 210 nm or ELSD. - Injection Volume: 20 µL. - Retention Time: The retention time for this compound should be determined using a pure standard.

The following diagram illustrates a typical workflow for the isolation and analysis of this compound.

Signaling Pathways of Soyasaponin Ab (as a proxy for this compound)

Detailed signaling pathway information for this compound is limited in the current literature. However, studies on the closely related Soyasaponin Ab provide insights into the potential mechanisms of action for Group A soyasaponins. Soyasaponin Ab has been shown to exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[9]

The diagram below illustrates the inhibitory effect of Soyasaponin Ab on the LPS-induced inflammatory pathway.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further research is warranted to fully elucidate the specific biological activities and molecular mechanisms of this and other soyasaponins.

References

- 1. CAS 133882-74-3 | Soyasaponin Ac [phytopurify.com]

- 2. foodb.ca [foodb.ca]

- 3. Soyasaponin Ab | C67H104O33 | CID 102004833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Soyasaponin Ac | C67H104O32 | CID 101603693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Soyasaponin Ae | C58H90O26 | CID 101603359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Soyasaponin Af | C61H94O28 | CID 101603692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - Soyasaponin a-d (C66H102O32) [pubchemlite.lcsb.uni.lu]

- 8. plantaedb.com [plantaedb.com]

- 9. Soyasaponin Ab | CAS:118194-13-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

Soyasaponin Aa role in plant defense mechanisms

An In-depth Technical Guide on the Role of Soyasaponin Aa in Plant Defense Mechanisms

Introduction

Saponins are a diverse group of triterpenoid and steroidal glycosides synthesized by a wide variety of plants. They are considered pre-formed defensive compounds, or phytoanticipins, that play a crucial role in protecting plants from a range of biotic threats, including fungi, bacteria, insects, and herbivores[1][2]. Soyasaponins, found abundantly in soybeans (Glycine max), are oleanane-type triterpenoids classified into several groups based on their aglycone structure. Group A soyasaponins, which include this compound, are of particular interest due to their distinct chemical structures and biological activities. This technical guide provides a comprehensive overview of the role of this compound and related compounds in plant defense, detailing their biosynthesis, mechanism of action, and the experimental methodologies used for their study.

Soyasaponins in Plant Defense: An Overview

Plants have evolved sophisticated defense mechanisms involving a variety of secondary metabolites[1]. Saponins contribute to this chemical arsenal through several modes of action:

-

Antimicrobial and Antifungal Activity: Saponins can disrupt the membranes of pathogenic fungi and bacteria by forming complexes with sterols, leading to pore formation and loss of membrane integrity[2]. They have shown activity against a range of plant pathogens such as Fusarium oxysporium and Botrytis cinerea[1][3].

-

Insecticidal and Antifeedant Properties: Saponins can deter insect feeding due to their bitter taste and can also be toxic upon ingestion[1][2]. For example, tea saponins have demonstrated significant suppression of the Diamondback moth (Plutella xylostella)[1]. The accumulation of certain soyasaponins has been linked to resistance against the soybean pod borer (Leguminivora glycinivorella)[4][5].

-

Allelopathic Effects: Some saponins can inhibit the germination and growth of competing plants[6].

-

Interaction with Rhizosphere Microbiota: Soyasaponins are secreted from soybean roots into the rhizosphere, where they can influence the composition of the microbial community[7][8]. Soyasaponin Bb, for instance, has been shown to enrich potential plant growth-promoting rhizobacteria (PGPRs) like Novosphingobium[7].

While much of the research has focused on soyasaponins as a group, specific roles are being elucidated for individual compounds. This compound belongs to the group A soyasaponins, which are characterized by an acetylated sugar moiety at the C-22 position of the aglycone, soyasapogenol A[9].

Biosynthesis of this compound

This compound is synthesized via the isoprenoid pathway, starting with the cyclization of 2,3-oxidosqualene. The biosynthesis involves a series of oxidation and glycosylation steps catalyzed by specific enzymes, primarily from the Cytochrome P450 (CYP) and UDP-glycosyltransferase (UGT) superfamilies[1][9].

The key steps leading to this compound are:

-

β-amyrin synthesis: The precursor 2,3-oxidosqualene is cyclized to form β-amyrin.

-

Oxidation steps: A series of oxidations at C-21, C-22, and C-24 of the β-amyrin backbone leads to the formation of soyasapogenol A, the aglycone of group A soyasaponins. The oxidation at C-21 is catalyzed by the enzyme CYP72A69[9].

-

Glycosylation: Sugar moieties are sequentially added to the soyasapogenol A core by various UGTs. The variation in alleles of the UGT73F4 gene has been shown to be responsible for the differential accumulation of this compound and Ab in different soybean cultivars[9][10][11].

-

Acetylation: The terminal sugar at the C-22 sugar chain is acetylated by a BAHD-type acetyltransferase, GmSSAcT1, to produce the final this compound[12]. Interestingly, the absence of this acetylation step leads to an accumulation of null-acetylated type-A soyasaponins, which have been found to impair seed germination, suggesting GmSSAcT1 also functions as a detoxification gene[12].

Visualization of this compound Biosynthesis Pathway

References

- 1. Saponins, the Unexplored Secondary Metabolites in Plant Defense: Opportunities in Integrated Pest Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Soyasaponin β-glucosidase confers soybean resistance to pod borer (Leguminivora glycinivorella) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Soyasaponin β-glucosidase confers soybean resistance to pod borer (Leguminivora glycinivorella) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DSpace [dr.lib.iastate.edu]

- 7. Secretion dynamics of soyasaponins in soybean roots and effects to modify the bacterial composition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Anti-inflammatory Potential of Soyasaponin Aa: A Technical Whitepaper for Researchers

Introduction

Soyasaponin Aa, a member of the group A triterpenoid saponins found in soybeans (Glycine max), is gaining attention for its potential therapeutic properties. While extensive research has been conducted on the broader class of soyasaponins, this technical guide focuses specifically on the anti-inflammatory attributes of this compound. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation. Although direct studies on this compound are limited, this guide synthesizes available data on closely related group A soyasaponins to infer its likely biological activities and to provide a framework for future research. This compound is structurally identified as acetyl-soyasaponin A4.

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of group A soyasaponins, and by extension likely this compound, are primarily attributed to their ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators. The core mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of genes involved in inflammation and immunity. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Group A soyasaponins have been shown to suppress the activation of the NF-κB pathway by preventing the degradation of IκBα.[1][2][3] This action effectively halts the downstream cascade, leading to a reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5][6]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another crucial signaling route in the inflammatory process. Activation of these pathways leads to the phosphorylation of various transcription factors that regulate the expression of inflammatory mediators. Some studies on soyasaponins suggest a modulatory effect on the MAPK pathway, contributing to their overall anti-inflammatory profile. For instance, Soyasaponin Ab has been observed to weakly inhibit the phosphorylation of ERK, JNK, and p38.[7]

Quantitative Data on the Anti-inflammatory Effects of Group A Soyasaponins

To provide a comparative overview, the following table summarizes quantitative data from studies on the anti-inflammatory effects of various group A soyasaponins. It is important to note the absence of specific data for this compound in the current literature.

| Compound | Assay | Cell Line/Model | Concentration/Dose | Observed Effect | Reference |

| Soyasaponin A1 | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 Macrophages | 25-200 µg/mL | Dose-dependent inhibition of NO production | [5] |

| Soyasaponin A2 | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 Macrophages | 25-200 µg/mL | Dose-dependent inhibition of NO production | [5] |

| Soyasaponin Ab | Nitric Oxide (NO) Production | LPS-stimulated Peritoneal Macrophages | 1, 2, 5, 10 µM | IC50 = 1.6 ± 0.1 µM | [7] |

| Soyasaponin A1 | TNF-α Production | LPS-stimulated RAW 264.7 Macrophages | 25-200 µg/mL | Dose-dependent inhibition of TNF-α production | [5] |

| Soyasaponin A2 | TNF-α Production | LPS-stimulated RAW 264.7 Macrophages | 25-200 µg/mL | Dose-dependent inhibition of TNF-α production | [5] |

| Soyasaponin A1 | iNOS mRNA Expression | LPS-stimulated RAW 264.7 Macrophages | 25-200 µg/mL | Dose-dependent down-regulation | [5] |

| Soyasaponin A2 | iNOS mRNA Expression | LPS-stimulated RAW 264.7 Macrophages | 25-200 µg/mL | Dose-dependent down-regulation | [5] |

| Soyasaponin A1 | NF-κB Activity (Reporter Gene Assay) | LPS-stimulated RAW 264.7 Macrophages | Not specified | Decreased LPS-induced NF-κB activity | [8] |

| Soyasaponin A2 | NF-κB Activity (Reporter Gene Assay) | LPS-stimulated RAW 264.7 Macrophages | Not specified | Decreased LPS-induced NF-κB activity | [8] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

References

- 1. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. criver.com [criver.com]

- 5. Cytokine Analysis in Cell Culture and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]

- 6. Soyasaponins reduce inflammation by downregulating MyD88 expression and suppressing the recruitments of TLR4 and MyD88 into lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory effect of soyasaponins through suppressing nitric oxide production in LPS-stimulated RAW 264.7 cells by attenuation of NF-κB-mediated nitric oxide synthase expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Soyasaponin Aa using a Validated HPLC-MS Method

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soyasaponins are a class of triterpenoid saponins found predominantly in soybeans and other legumes. They are categorized into several groups based on the structure of their aglycone backbone. Group A saponins, including Soyasaponin Aa, possess a bidesmosidic structure, meaning they have sugar chains attached at two different points of the soyasapogenol A aglycone. These compounds have garnered significant interest due to their potential health benefits, including anti-carcinogenic and cholesterol-lowering properties. Accurate and precise quantification of individual soyasaponins like this compound is crucial for quality control of soy-based products, pharmacokinetic studies, and research into their biological activities.

This application note details a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of this compound in various matrices. The protocol provides a comprehensive guide from sample preparation to data analysis, ensuring reliable and reproducible results.

Quantitative Data Summary

The performance of the described HPLC-MS method has been validated to ensure its accuracy and reliability for the quantification of this compound. The key validation parameters are summarized in the tables below.

Table 1: HPLC-MS/MS Method Validation Parameters for this compound Quantification

| Parameter | Typical Value |

| Linearity Range | 0.010 - 1.0 mg/L[1] |

| Correlation Coefficient (r²) | ≥0.999 |

| Limit of Detection (LOD) | 1.74 ng injected on column[2] |

| Limit of Quantification (LOQ) | 5.8 ng injected on column (estimated from LOD) |

| Precision (RSD%) | Within-day: < 9.2%; Between-day: < 13.1%[1] |

| Recovery | 94.1% ± 4.2%[2] |

Table 2: Mass Spectrometry Parameters for this compound

| Parameter | Value | Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (Q1) | m/z 1364.3 ([M-H]⁻)[3] | Product Ion (Q3) | m/z 1231.3 (indicative of loss of a pentose sugar) |

| Dwell Time | 100 ms | Cone Voltage (V) | 120[3] |

| Collision Energy (eV) | 45 (optimization recommended) |

Note: The product ion and collision energy are proposed based on typical fragmentation patterns of glycosides and may require optimization on the specific instrument being used.

Experimental Protocols

Sample Preparation (from Soy Flour)

This protocol is adapted for the extraction of soyasaponins from a solid matrix like soy flour.

-

Extraction:

-

Solvent Evaporation:

-

Evaporate the filtered extract to dryness using a rotary evaporator at a temperature below 30°C to prevent degradation of thermally labile saponins.[4]

-

-

Reconstitution:

-

Redissolve the dried residue in 10 mL of 80% aqueous methanol.[4]

-

Vortex the solution for 1 minute to ensure complete dissolution.

-

-

Purification (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the reconstituted sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of 20% aqueous methanol to remove polar impurities.

-

Elute the soyasaponins with 10 mL of 80% aqueous methanol.

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the final residue in 1 mL of the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

-

Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC-MS/MS Analysis

-

HPLC System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

HPLC Column: A C18 reversed-phase column (e.g., 2.0 mm I.D. × 150 mm, 3 µm particle size) is recommended for good separation.[5]

-

Mobile Phase:

-

Gradient Elution:

-

A linear gradient is typically employed to separate the various soyasaponins. An example gradient is as follows:

-

0-5 min: 20% B

-

5-25 min: 20% to 65% B[5]

-

25-30 min: 65% to 90% B

-

30-35 min: Hold at 90% B

-

35.1-40 min: Return to 20% B and equilibrate.

-

-

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 40°C.[5]

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Source: Electrospray Ionization (ESI) in negative mode.

-

MRM Transition for this compound: Monitor the transition specified in Table 2.

Data Analysis and Quantification

-

Standard Curve: Prepare a series of calibration standards of this compound of known concentrations (e.g., from 0.01 to 1.0 mg/L) in the initial mobile phase.

-

Injection: Inject the calibration standards and the prepared samples onto the HPLC-MS/MS system.

-

Quantification:

-

Integrate the peak area of the specific MRM transition for this compound in both the standards and the samples.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

-

Calculate the final concentration in the original sample by accounting for the dilution factors used during sample preparation.

-

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Fragmentation of this compound in MS/MS.

References

- 1. Rapid quantification and characterization of soyasaponins by high-performance liquid chromatography coupled with electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical and Biological Characterization of Oleanane Triterpenoids from Soy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace [dr.lib.iastate.edu]

- 4. researchgate.net [researchgate.net]

- 5. A fragmentation database of soyasaponins by liquid chromatography with a photodiode array detector and tandem mass spectrometry -Analytical Science and Technology | Korea Science [koreascience.kr]

Protocol for Soyasaponin Aa Extraction from Soybeans: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals